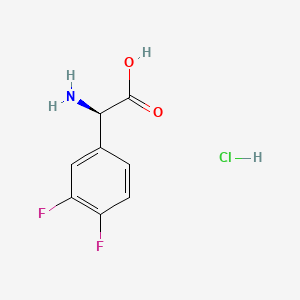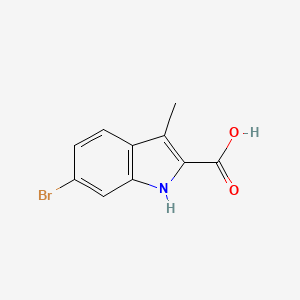
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene: is an organic compound with the molecular formula C7H3F4NO3 and a molecular weight of 225.1 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene can be synthesized through a multi-step process involving the introduction of fluorine atoms, a difluoromethoxy group, and a nitro group onto a benzene ring. The synthesis typically involves:
Nitration: of a fluorinated benzene derivative to introduce the nitro group.
Fluorination: reactions to introduce the fluorine atoms.
Methoxylation: to introduce the difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of catalysts to enhance reaction rates.
Temperature and pressure control: to optimize reaction conditions.
Purification techniques: such as distillation and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Hal
Propriétés
Formule moléculaire |
C7H3F4NO3 |
|---|---|
Poids moléculaire |
225.10 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,4-difluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H |
Clé InChI |
AANYDFZZWCJOBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)



![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)






